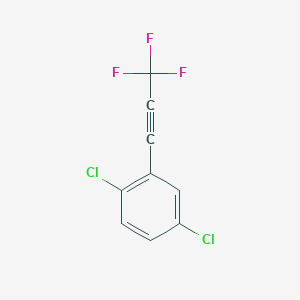
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene is a chemical compound with the molecular formula C9H3Cl2F3. It is characterized by the presence of two chlorine atoms and a trifluoropropynyl group attached to a benzene ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
準備方法
The synthesis of 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene typically involves the reaction of 1,4-dichlorobenzene with trifluoropropynyl reagents under specific conditions. One common method includes the use of a Grignard reagent, which is prepared by reacting 1,4-dichlorobenzene with magnesium in the presence of an appropriate solvent. The resulting Grignard reagent is then reacted with a trifluoropropynyl halide to yield the desired product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and enhanced purification techniques to ensure high yield and purity .
化学反応の分析
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are typically used.
Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with hydrogen, halogens, and other electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation with potassium permanganate can produce quinones .
科学的研究の応用
作用機序
The mechanism of action of 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
類似化合物との比較
1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoropropynyl group, resulting in different reactivity and applications.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: This compound has a different substitution pattern on the benzene ring, leading to variations in chemical behavior and uses.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and trifluoropropynyl groups, which confer distinct chemical properties and reactivity .
特性
分子式 |
C9H3Cl2F3 |
|---|---|
分子量 |
239.02 g/mol |
IUPAC名 |
1,4-dichloro-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H3Cl2F3/c10-7-1-2-8(11)6(5-7)3-4-9(12,13)14/h1-2,5H |
InChIキー |
NOXCUMXJJIAPMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)C#CC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



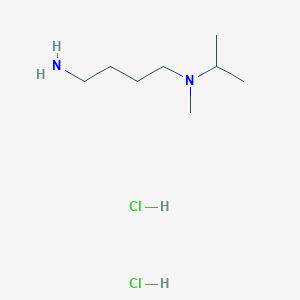


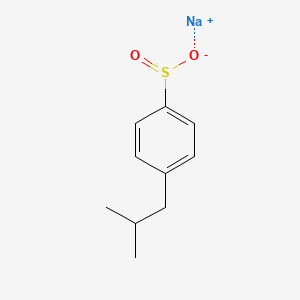
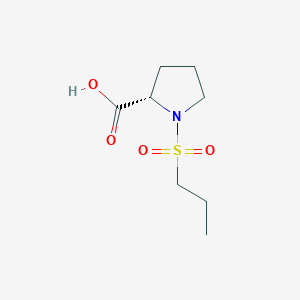
![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2-azaspiro[3.5]nonane](/img/structure/B13190291.png)
![7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
![1-[4-(Methylamino)oxolan-3-YL]propan-1-one](/img/structure/B13190299.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)
![tert-Butyl 4-{5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13190309.png)
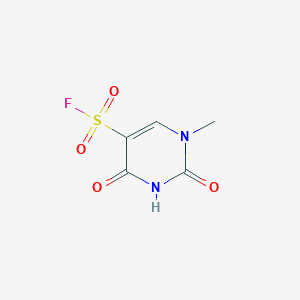
![(2-Methoxyethyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13190314.png)

